molecular formula C15H13ClO2 B184453 4-Ethylphenyl 4-chlorobenzoate CAS No. 61750-24-1

4-Ethylphenyl 4-chlorobenzoate

Katalognummer B184453
CAS-Nummer: 61750-24-1
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: HGDXHIXHAIOTAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylphenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other organic compounds and has been found to have several biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 4-Ethylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a nucleophilic carbonyl group. This compound has also been found to have potential applications as a photoresponsive material due to its ability to undergo photoisomerization.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. Additionally, this compound has been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Ethylphenyl 4-chlorobenzoate in lab experiments include its high purity and availability. This compound can be easily synthesized using standard laboratory techniques and is readily available from chemical suppliers. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on 4-Ethylphenyl 4-chlorobenzoate. One potential area of research is the development of new materials based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry. Finally, research is needed to determine the potential risks and benefits of using this compound in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other organic compounds and has been found to have several biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Synthesemethoden

The synthesis of 4-Ethylphenyl 4-chlorobenzoate can be achieved through a Friedel-Crafts acylation reaction. This reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. In the case of this compound, ethylbenzene is reacted with 4-chlorobenzoyl chloride in the presence of aluminum chloride as a catalyst to form the desired compound.

Wissenschaftliche Forschungsanwendungen

4-Ethylphenyl 4-chlorobenzoate has been found to have several scientific research applications. It is commonly used in the synthesis of other organic compounds that have potential applications in the pharmaceutical industry. Additionally, this compound has been used in the development of new materials such as liquid crystals and polymers. It has also been found to have potential applications in the field of organic electronics.

Eigenschaften

CAS-Nummer

61750-24-1

Molekularformel

C15H13ClO2

Molekulargewicht

260.71 g/mol

IUPAC-Name

(4-ethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3

InChI-Schlüssel

HGDXHIXHAIOTAW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.